(2S,3S)-2-(3-Methylimidazol-4-yl)-6-oxo-1-propylpiperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-2-(3-Methylimidazol-4-yl)-6-oxo-1-propylpiperidine-3-carboxylic acid is a complex organic compound that features a piperidine ring substituted with a carboxylic acid group, a propyl group, and a methylimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-(3-Methylimidazol-4-yl)-6-oxo-1-propylpiperidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of amido-nitriles to form substituted imidazoles, followed by further functionalization to introduce the piperidine ring and other substituents . The reaction conditions often involve the use of catalysts such as nickel or trimethylsilyltrifluoromethanesulfonate (TMSOTF) under mild conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solvent-free synthesis and microwave-assisted reactions can be employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2-(3-Methylimidazol-4-yl)-6-oxo-1-propylpiperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds. Substitution reactions can result in a wide range of functionalized derivatives .
Scientific Research Applications
(2S,3S)-2-(3-Methylimidazol-4-yl)-6-oxo-1-propylpiperidine-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of advanced materials with unique properties
Mechanism of Action
The mechanism of action of (2S,3S)-2-(3-Methylimidazol-4-yl)-6-oxo-1-propylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole moiety can coordinate with metal ions or form hydrogen bonds, influencing the compound’s biological activity. The piperidine ring may also play a role in modulating the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler compound with a similar imidazole ring structure.
Piperidine: A basic structure that forms the core of the compound.
Histidine: An amino acid with an imidazole side chain, similar to the methylimidazole moiety.
Uniqueness
(2S,3S)-2-(3-Methylimidazol-4-yl)-6-oxo-1-propylpiperidine-3-carboxylic acid is unique due to its combination of functional groups and stereochemistry, which confer specific chemical and biological properties not found in simpler analogs .
Properties
IUPAC Name |
(2S,3S)-2-(3-methylimidazol-4-yl)-6-oxo-1-propylpiperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-3-6-16-11(17)5-4-9(13(18)19)12(16)10-7-14-8-15(10)2/h7-9,12H,3-6H2,1-2H3,(H,18,19)/t9-,12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STCGJGDHAZLSQG-CABZTGNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(C(CCC1=O)C(=O)O)C2=CN=CN2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1[C@@H]([C@H](CCC1=O)C(=O)O)C2=CN=CN2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.